

Biological Activity of 4-Anilinopiperidine Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(Phenylamino)piperidine-4-methylamine
CAS No.: 83949-41-1
Cat. No.: B12655184

[Get Quote](#)

Executive Summary

The 4-anilinopiperidine scaffold represents one of the most pharmacologically potent and versatile chemical architectures in medicinal chemistry. While best known as the structural backbone of the fentanyl class of synthetic opioids (MOR agonists), this pharmacophore also underpins significant non-opioid therapeutics, including H1-antihistamines like astemizole. This guide provides a rigorous technical analysis of the scaffold's structure-activity relationships (SAR), receptor binding kinetics, metabolic fate, and toxicological profiles. It is designed for researchers requiring actionable data on ligand design, assay development, and safety assessment.

Chemical Architecture & Pharmacophore

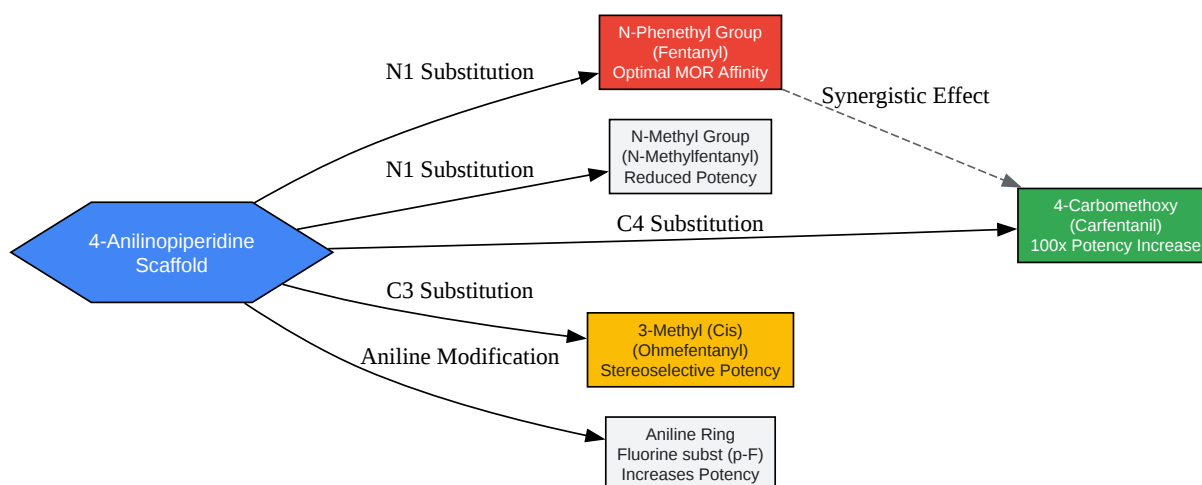
The core pharmacophore consists of a piperidine ring substituted at the 4-position with an aniline moiety. The biological activity is modulated by three primary vectors:

- The Piperidine Nitrogen (

-): Critical for lipophilicity and receptor pocket docking.
- The Aniline Nitrogen (): Often acylated (e.g., propionyl group in fentanyl) to lock conformation.[1]
 - The 4-Position Substituents: Steric bulk here (e.g., carbomethoxy in carfentanil) drives potency.[1]

Figure 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points and their impact on biological activity.



[Click to download full resolution via product page](#)

Caption: SAR map detailing how specific structural modifications to the 4-anilinopiperidine core dictate pharmacological potency and receptor selectivity.

Pharmacology: Opioid Receptor Agonism

Mechanism of Action

Fentanyl and its analogues function as highly selective, full agonists at the

-opioid receptor (MOR). Upon binding, the ligand stabilizes the receptor in an active conformation, triggering the dissociation of the heterotrimeric G-protein (

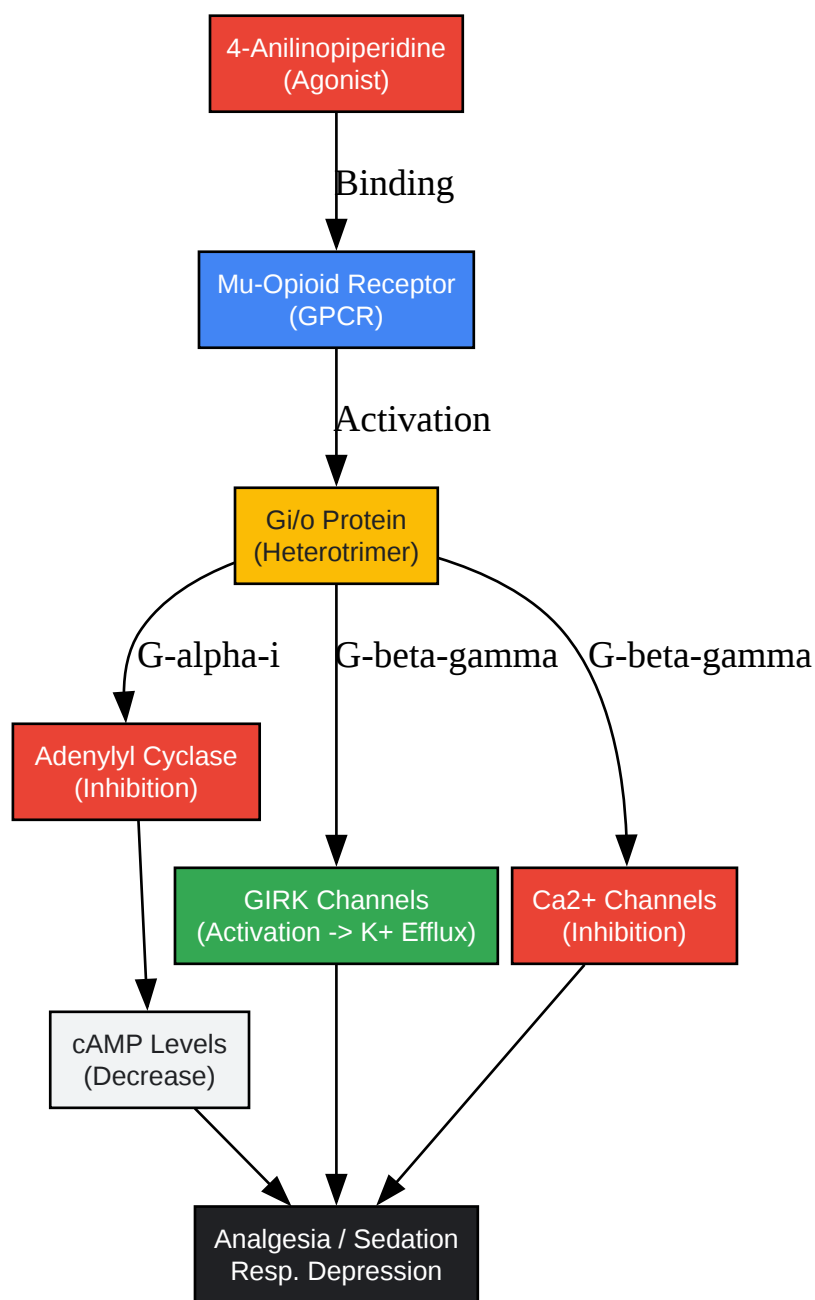
).

Signal Transduction Cascade:

- Subunit: Inhibits adenylyl cyclase, reducing intracellular cAMP.[1]
- Subunit: Directly gates G-protein coupled inwardly rectifying potassium channels (GIRK), causing hyperpolarization.[1]
- Ca

Channels: Voltage-gated N-type calcium channels are inhibited, preventing neurotransmitter release (e.g., Substance P, Glutamate).[1]

Figure 2: MOR Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Intracellular signaling cascade activated by 4-anilinopiperidine binding to the Mu-Opioid Receptor (MOR).[1]

Comparative Binding Affinity (Ki) Data

The following table synthesizes binding affinity data from radioligand binding assays (typically displacing [

H]DAMGO). Note the extreme potency of carfentanil compared to the parent compound.

Compound	Structure Note	MOR Ki (nM)	DOR Ki (nM)	KOR Ki (nM)	Potency (vs Morphine)
Fentanyl	Parent	1.2	>100	>100	100x
Sufentanil	Thiophene isostere + 4-methoxymethyl	0.14	18	45	500-1000x
Carfentanil	4-carbomethoxy ester	0.22	14	1.5	10,000x
Alfentanil	Tetrazolinone ring	7.0	>1000	>1000	10-20x
Remifentanyl	Ester-linkage (metabolically labile)	0.6	>100	>100	100-200x
Morphine	Reference	1-4	>100	>100	1x

Data Sources: Consolidated from Volpe et al. (2011) and Maguire et al. (1992).[1]

Non-Opioid Activity: H1 Antagonism

While the scaffold is synonymous with opioids, structural variations yield potent antihistamines.

- Astemizole: A second-generation H1-antagonist.[1][2] It utilizes the 4-anilinopiperidine core but attaches a benzimidazole moiety.[1] It lacks the N-phenethyl group required for opioid activity, thereby abolishing MOR affinity while maximizing H1 selectivity.[1]
- Safety Note: Astemizole was withdrawn from markets due to hERG potassium channel inhibition (QT prolongation), a common off-target risk for lipophilic 4-anilinopiperidines.[1]

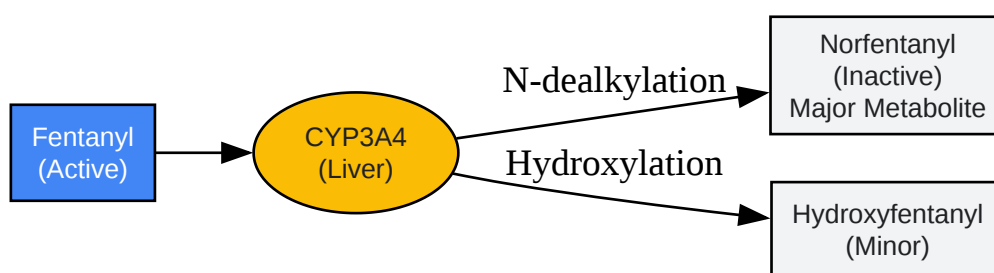
Metabolism & Toxicology

Metabolic Pathways

The metabolic stability of 4-anilinopiperidines dictates their duration of action.

- Fentanyl: Primarily metabolized by CYP3A4 via N-dealkylation to Norfentanyl (inactive).[1]
- Remifentanyl: Designed with a sterically accessible ester linkage, allowing rapid hydrolysis by non-specific plasma esterases.[1] This renders its metabolism independent of hepatic function.

Figure 3: Metabolic Pathway (Fentanyl)



[Click to download full resolution via product page](#)

Caption: Primary hepatic metabolic route of fentanyl via CYP3A4-mediated N-dealkylation.[1]

"Wooden Chest Syndrome" (Chest Wall Rigidity)

A unique and lethal toxicity of lipophilic 4-anilinopiperidines is rapid-onset skeletal muscle rigidity, particularly of the thoracic wall.[1]

- Mechanism: Mediated by activation of central MORs in the locus coeruleus and basal ganglia, leading to a disruption of dopaminergic and noradrenergic outflow.
- Clinical Consequence: Impossible ventilation during anesthesia induction.[1]
- Reversal: Requires neuromuscular blockers (e.g., rocuronium) or naloxone.[1]

Experimental Protocol: [35S]GTPγS Binding Assay

This functional assay measures the ability of a ligand to activate the G-protein, distinguishing full agonists (high efficacy) from partial agonists.

Materials:

- Membranes: CHO-hMOR cell membranes (10 μ g/well).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA.[1]
- GDP: 10 μ M (to suppress basal G-protein activity).[1]
- Radioligand: [³H]GTP

S (0.1 nM).[1]

Protocol Steps:

- Preparation: Dilute membranes in Assay Buffer containing 10 μ M GDP.
- Incubation: In a 96-well plate, add:
 - 50 μ L Test Compound (varying concentrations).
 - 50 μ L Membrane preparation.[1]
 - 50 μ L [³H]GTP
 - S.[1]
- Equilibrium: Incubate at 30°C for 60 minutes. (Note: 30°C is preferred over 37°C to reduce basal hydrolysis).[1]
- Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
- Wash: Wash filters 3x with ice-cold Tris buffer.
- Quantification: Add scintillation cocktail and count radioactivity.
- Analysis: Plot CPM vs. Log[Agonist]. Calculate EC

and

relative to DAMGO (standard full agonist).

Self-Validation Check:

- Positive Control: DAMGO should yield maximal stimulation.[1]
- Negative Control: Basal binding (no agonist) should be <10% of total binding if GDP concentration is optimized.

References

- Volpe, D. A., et al. (2011).[1] Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. *Regulatory Toxicology and Pharmacology*. [Link](#)
- Maguire, P., et al. (1992).[1] Pharmacological profiles of fentanyl analogs at mu, delta, and kappa opioid receptors. *European Journal of Pharmacology*. [Link](#)
- Vardanyan, R. S., & Hruba, V. J. (2014).[1] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. *Future Medicinal Chemistry*. [Link](#)
- Labroo, R. B., et al. (1997).[1] Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4. *Drug Metabolism and Disposition*. [Link](#)
- Torres, L. M., et al. (2016).[1] Wooden chest syndrome: A case report of fentanyl-induced chest wall rigidity. *A&A Case Reports*. [Link](#)
- Strange, P. G. (2008).[1] Agonist efficacy and partial agonism at G protein-coupled receptors. [1] *Methods in Molecular Biology*. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. GSRS \[precision.fda.gov\]](https://precision.fda.gov)
- [2. Astemizole | C28H31FN4O | CID 2247 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Biological Activity of 4-Anilinopiperidine Compounds: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12655184/docs#biological-activity-of-4-anilinopiperidine-compounds-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b12655184/docs#biological-activity-of-4-anilinopiperidine-compounds-an-in-depth-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

